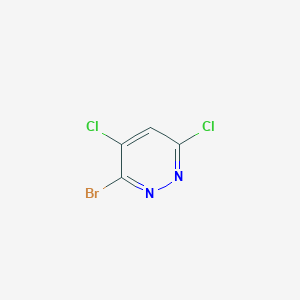![molecular formula C14H20INSi B14080258 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- CAS No. 331432-92-9](/img/structure/B14080258.png)
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-: is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the 1-[(1,1-dimethylethyl)dimethylsilyl] group and the iodine atom at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- typically involves the iodination of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]- at the 5-position. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve high yields.
化学反应分析
Types of Reactions: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Reactions: Reduced indole derivatives such as indoline.
科学研究应用
Chemistry: 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the synthesis of biologically active molecules that can be used as probes or inhibitors in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the production of colorants with specific properties, making it valuable in the textile and printing industries.
作用机制
The mechanism of action of 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the silyl group can influence the compound’s reactivity and binding affinity to biological targets. The indole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-nitro-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-
- 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-
Comparison: Compared to other similar compounds, 1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo- is unique due to the presence of the iodine atom at the 5-position. This iodine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the silyl group provides steric protection and can influence the compound’s reactivity and stability.
属性
CAS 编号 |
331432-92-9 |
|---|---|
分子式 |
C14H20INSi |
分子量 |
357.30 g/mol |
IUPAC 名称 |
tert-butyl-(5-iodoindol-1-yl)-dimethylsilane |
InChI |
InChI=1S/C14H20INSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 |
InChI 键 |
UEAPNIGEWCMNES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


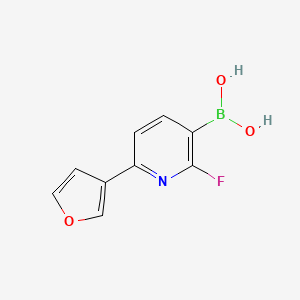
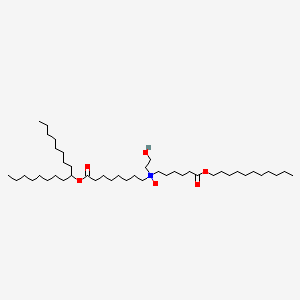

![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
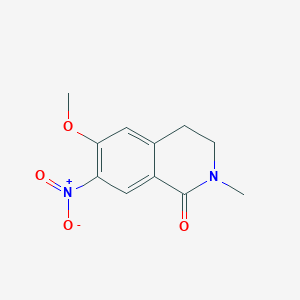
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)
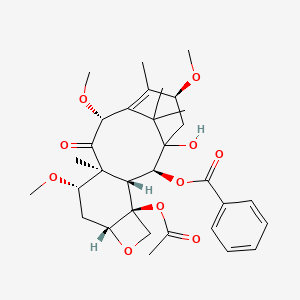
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14080236.png)

![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
